

Decoding Specificity: A Comparative Analysis of AMPK Inhibitors

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Compound of Interest

Compound Name: *Ampk-IN-1*

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For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a comprehensive comparison of the in vitro kinase selectivity of the potent AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, against other commonly used AMPK inhibitors, including SBI-0206965 and the widely known, less selective Compound C (Dorsomorphin).

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in the research of metabolic diseases, cancer, and other conditions.^{[1][2][3]} Small molecule inhibitors are invaluable tools for elucidating the physiological and pathological roles of AMPK. However, the utility of these inhibitors is directly tied to their selectivity for AMPK over other kinases in the human kinome. Off-target effects can lead to misinterpretation of experimental outcomes and potential toxicities in a therapeutic context.

Quantitative Comparison of Inhibitor Potency and Selectivity

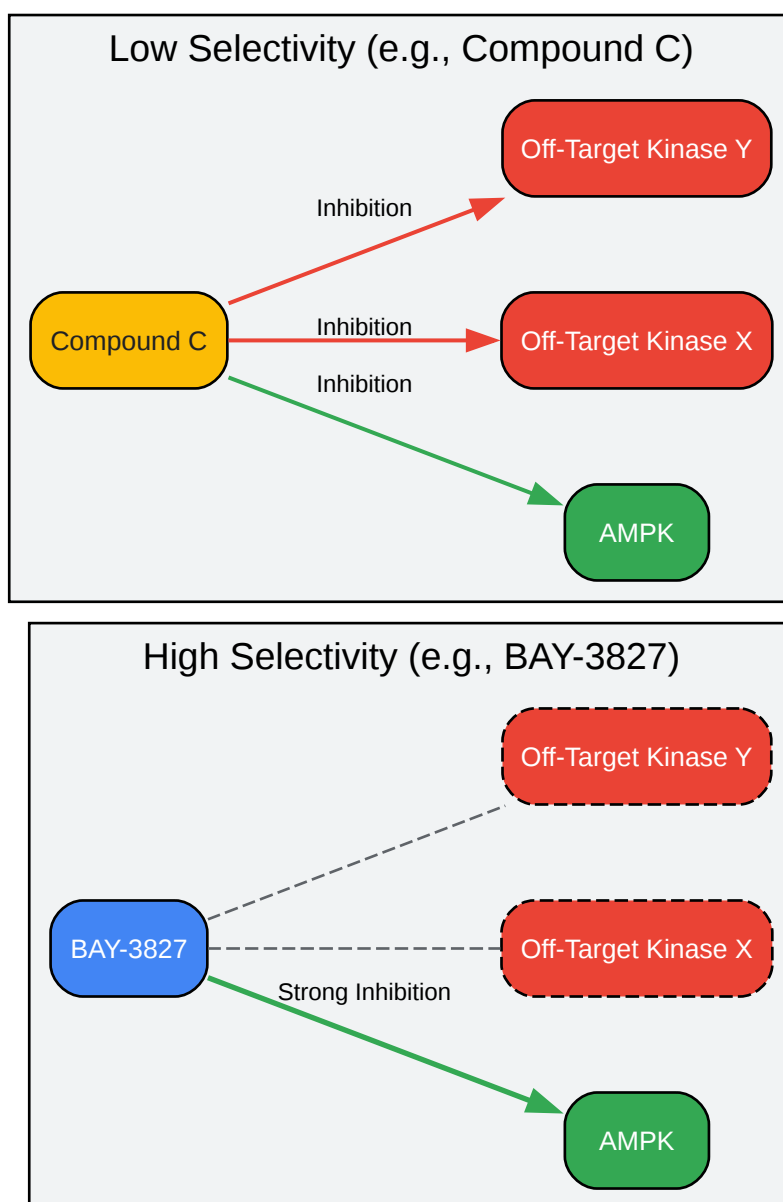
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of BAY-3827, SBI-0206965, and Compound C against AMPK and a selection of their significant off-target kinases. This data, compiled from in vitro kinase assays, provides a clear quantitative measure of their relative potency and selectivity. Lower IC₅₀ values indicate higher potency.

Kinase Target	BAY-3827 IC50 (nM)	SBI-0206965 IC50 (nM)	Compound C (Dorsomorphin) Ki (nM)
AMPK ($\alpha 2\beta 1\gamma 1$)	1.4[4]	~250-300[4]	109
RSK1	Potent Inhibition	-	-
RSK2	Potent Inhibition	-	-
RSK3	Potent Inhibition	-	-
RSK4	Potent Inhibition	-	-
ULK1	-	Similar potency to AMPK	-
ULK2	-	Similar potency to AMPK	-
ALK2	-	-	Significant Inhibition
ALK3	-	-	Significant Inhibition
ALK6	-	-	Significant Inhibition
VEGFR2	-	-	Significant Inhibition

Note: IC50 and Ki values are context-dependent and can vary based on assay conditions (e.g., ATP concentration). Data presented here is for comparative purposes.

Kinase Selectivity Profile

The following diagram illustrates the concept of kinase inhibitor selectivity. An ideal inhibitor would potently inhibit the intended target (AMPK) with minimal activity against other kinases. In contrast, a non-selective inhibitor interacts with multiple off-target kinases, potentially leading to confounding biological effects.



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Conceptual diagram of kinase inhibitor selectivity.

Discussion of Comparative Data

BAY-3827 emerges as a highly potent and selective AMPK inhibitor, with an IC₅₀ in the low nanomolar range. While it demonstrates excellent selectivity across a broad panel of kinases, it is important to note its potent inhibition of the p90 ribosomal S6 kinase (RSK) family (RSK1-4).

For studies where RSK signaling is a relevant pathway, this off-target activity should be carefully considered.

SBI-0206965 is also a potent AMPK inhibitor, though less so than BAY-3827. It was initially developed as an inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and retains inhibitory activity against both ULK1 and ULK2. This makes SBI-0206965 a less suitable tool for specifically dissecting AMPK-dependent from ULK1/2-dependent processes in autophagy research. However, it demonstrates a more favorable selectivity profile than Compound C.

Compound C (Dorsomorphin) is perhaps the most widely used AMPK inhibitor in historical literature. However, it is now well-established to be a non-selective kinase inhibitor. Besides AMPK, it potently inhibits bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and vascular endothelial growth factor receptor 2 (VEGFR2). This promiscuity can lead to a variety of biological effects that are independent of AMPK inhibition, making data interpretation challenging. Due to its poor selectivity, the use of Compound C as a specific AMPK inhibitor is discouraged.

Experimental Protocols

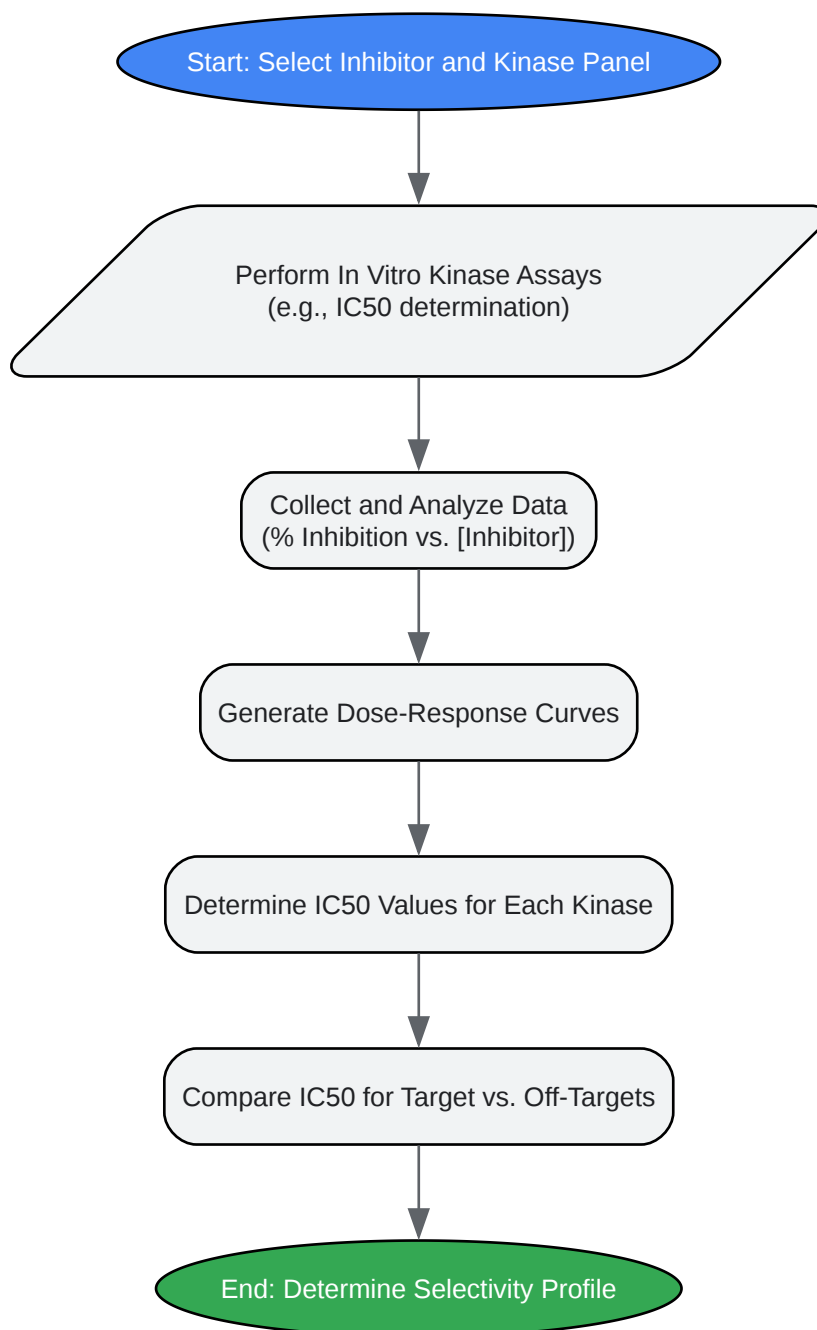
The determination of inhibitor specificity is crucial and is typically performed using in vitro kinase assays. A common method is the measurement of the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

In Vitro Kinase Inhibition Assay (Example Protocol)

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase (e.g., recombinant human AMPK $\alpha 2\beta 1\gamma 1$), a specific peptide substrate (e.g., SAMS peptide), and a kinase assay buffer.
- **Inhibitor Addition:** The test compound (e.g., BAY-3827) is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., $[\gamma\text{-}^{33}\text{P}]\text{ATP}$).
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

- **Reaction Termination and Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

The following diagram illustrates a generalized workflow for assessing kinase inhibitor selectivity.



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